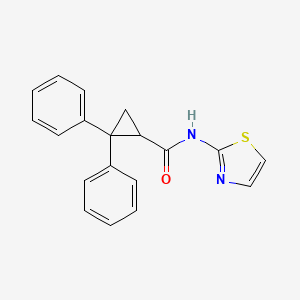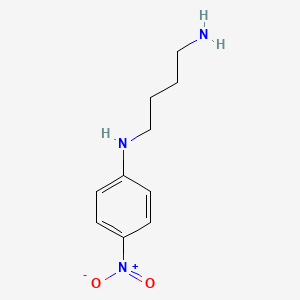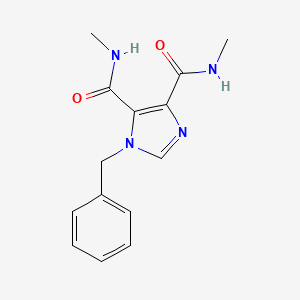![molecular formula C15H22N4O2 B3822874 1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B3822874.png)
1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine
Übersicht
Beschreibung
1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the nitration of a phenylpiperazine derivative followed by the introduction of a pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Shares the pyrrolidine and piperidine rings but lacks the nitro group.
N-Phenylpiperazine: Contains the piperazine ring but differs in the substitution pattern.
Uniqueness
1-Methyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-methyl-4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-16-8-10-18(11-9-16)15-12-13(17-6-2-3-7-17)4-5-14(15)19(20)21/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRSFLHKDRLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE](/img/structure/B3822793.png)
![2-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-methylaniline](/img/structure/B3822794.png)
![4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline](/img/structure/B3822800.png)
![methyl 2-{4-[ethyl(phenoxyacetyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822813.png)
![3-(2-furyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B3822824.png)

![1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol](/img/structure/B3822845.png)



![(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3822869.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline](/img/structure/B3822872.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B3822882.png)

